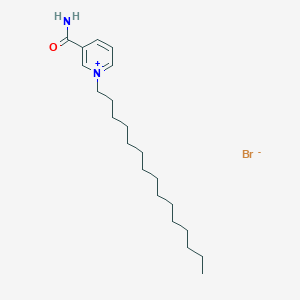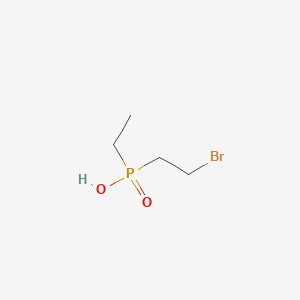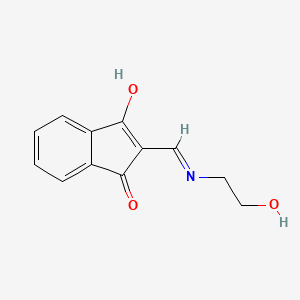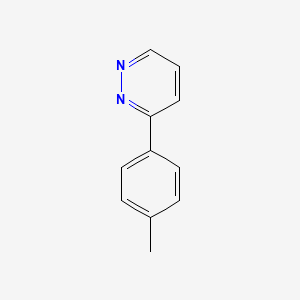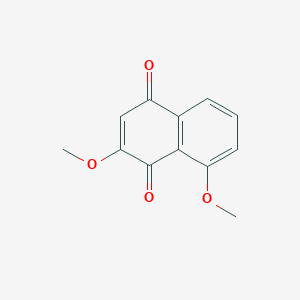
1,4-Naphthalenedione, 2,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,8-dimethoxy- is a derivative of 1,4-naphthoquinone, characterized by the presence of two methoxy groups at the 2 and 8 positions of the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to generate reactive oxygen species (ROS) within cells .
Preparation Methods
The synthesis of 1,4-naphthalenedione, 2,8-dimethoxy- typically involves the methoxylation of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions usually include refluxing the mixture for several hours to ensure complete methoxylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Naphthalenedione, 2,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Substitution: Methoxy groups can be substituted with other functional groups, such as halogens, to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2,8-dimethoxy- has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-naphthalenedione, 2,8-dimethoxy- involves its redox-cycling properties, which enable it to generate ROS within cells . These ROS can induce oxidative stress, leading to various cellular responses such as apoptosis, necrosis, and changes in gene expression . The compound’s ability to modulate signal transduction pathways and mitochondrial function makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2,8-dimethoxy- can be compared with other similar compounds, such as:
2,3-Dimethoxynaphthalene-1,4-dione: This compound also has methoxy groups but at different positions, leading to variations in its chemical and biological properties.
2-Bromo-1,4-naphthoquinone: This derivative has a bromine atom instead of methoxy groups, which significantly alters its reactivity and applications.
The uniqueness of 1,4-naphthalenedione, 2,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct redox properties and biological activities compared to its analogs .
Properties
CAS No. |
52280-74-7 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-3-4-7-8(13)6-10(16-2)12(14)11(7)9/h3-6H,1-2H3 |
InChI Key |
ZYXZKBLUVWGOEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


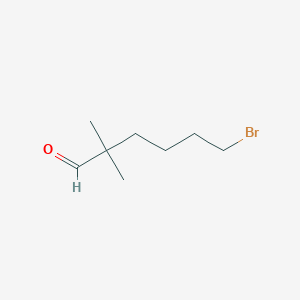
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
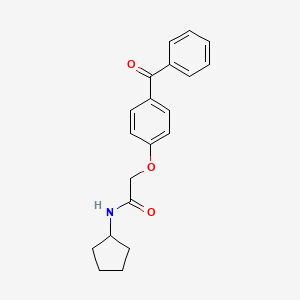
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)


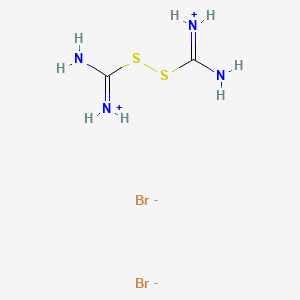
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

